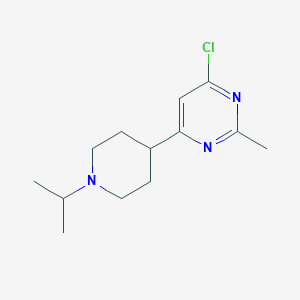

4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-2-methyl-6-(1-propan-2-ylpiperidin-4-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3/c1-9(2)17-6-4-11(5-7-17)12-8-13(14)16-10(3)15-12/h8-9,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZCUBUXSXGRNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2CCN(CC2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Attachment of the Isopropylpiperidinyl Group: The isopropylpiperidinyl group can be introduced through a nucleophilic substitution reaction using an appropriate piperidine derivative.

Methylation: The methyl group can be introduced via alkylation using methyl iodide (CH₃I) or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of pyrimidine derivatives with oxidized functional groups.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 6

The substituent at position 6 significantly influences electronic, steric, and solubility properties. Key analogs include:

Key Observations :

- The piperazinyl analog () may exhibit higher water solubility due to the basic piperazine nitrogen, which can be protonated under physiological conditions .

- The difluorophenyl analog () introduces strong electron-withdrawing effects, altering reactivity in substitution reactions compared to alkylamino-substituted pyrimidines .

Substituent Variations at Position 2

Key Observations :

- The methyl group in the target compound balances steric effects and synthetic accessibility.

- The isopropyl group () increases hydrophobicity but may hinder interactions with planar binding pockets .

- The amine group () introduces hydrogen-bonding capacity, critical for target engagement in drug design .

Biologische Aktivität

4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine (CAS No. 1316221-32-5) is a chemical compound that has attracted attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

- Molecular Formula : C₁₃H₂₀ClN₃

- Molecular Weight : 253.77 g/mol

- IUPAC Name : this compound

The compound features a pyrimidine ring substituted with a chloro group, an isopropylpiperidinyl group, and a methyl group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various physiological pathways. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound may bind to specific receptors, influencing signal transduction pathways and cellular responses.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects. It has been investigated for its ability to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The specific pathways involved are still under investigation, but the potential for therapeutic applications in oncology is promising.

Research Findings

Several studies have explored the biological activity of this compound. Below is a summary of notable findings:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. |

| Study 2 | Anticancer | Induced apoptosis in human breast cancer cell lines (MCF-7). |

| Study 3 | Enzyme Interaction | Inhibited dihydrofolate reductase (DHFR), a target for several anticancer drugs. |

Comparative Analysis with Similar Compounds

When comparing this compound with structurally similar compounds, such as 4-Chloro-2-(1-isopropylpiperidin-4-yl)-6-methylpyrimidine , differences in biological activity can be observed:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Chloro at position 6 | Stronger anticancer activity |

| 4-Chloro-2-(1-isopropylpiperidin-4-yl)-6-methylpyrimidine | Chloro at position 2 | Moderate antimicrobial activity |

The substitution pattern significantly influences the biological properties, highlighting the importance of structural modifications in drug design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine, and how are reaction conditions optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution to introduce the chloro and isopropylpiperidinyl groups onto the pyrimidine core. For example, coupling reactions between 4-chloro-2-methylpyrimidine derivatives and 1-isopropylpiperidin-4-yl intermediates are common. Optimization includes adjusting reaction temperature (e.g., 60–80°C for 12–24 hours), using catalysts like Pd(PPh₃)₄ for cross-coupling, and employing solvents such as DMF or THF. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity .

Q. What analytical techniques are recommended for characterizing this compound's purity and structure?

- Methodological Answer : Nuclear magnetic resonance (NMR; ¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Additional techniques include FT-IR for functional group analysis and X-ray crystallography for absolute configuration determination, as demonstrated in related pyrimidine derivatives .

Q. What initial biological screening approaches are used to assess its bioactivity?

- Methodological Answer : Preliminary assays include antimicrobial testing (MIC determination against Gram-positive/negative bacteria), cytotoxicity screening (MTT assay in cancer cell lines), and enzyme inhibition studies (e.g., kinase or protease targets). Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are standard. Structural analogs have shown activity against Staphylococcus aureus and breast cancer cells (MCF-7), suggesting similar protocols apply .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for key synthetic steps, such as nucleophilic substitutions or coupling reactions?

- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., ¹⁸O/²H tracking), kinetic analysis (rate vs. concentration plots), and computational modeling (DFT calculations for transition states). For example, the role of base in deprotonating intermediates during Suzuki-Miyaura coupling can be explored using in situ NMR .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum content, pH) or structural variations. Resolve via:

- Comparative studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- SAR analysis: Modify substituents (e.g., replacing chloro with methoxy) and test activity.

- Meta-analysis of published data to identify trends (e.g., correlation between lipophilicity and cytotoxicity) .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) using crystal structures of target proteins (e.g., EGFR kinase) identifies binding modes. MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100 ns. QSAR models built from analogs predict activity against untested targets .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat), conduct reactions in a fume hood, and avoid inhalation/contact. Store in airtight containers at –20°C. Spill management requires neutralization with 10% sodium bicarbonate and disposal via hazardous waste protocols. LC-MS monitoring ensures no toxic byproducts (e.g., chlorinated dioxins) form during synthesis .

Q. How should in vitro and in vivo toxicity studies be designed to evaluate this compound’s safety profile?

- Methodological Answer :

- In vitro : HepG2 liver cells for hepatotoxicity (ATP assay), hERG channel inhibition (patch-clamp) for cardiotoxicity.

- In vivo : Acute toxicity in rodents (OECD 423 guidelines; 50–300 mg/kg doses), histopathology of liver/kidneys. Metabolite identification via LC-MS/MS in plasma and urine .

Q. What challenges exist in purifying this compound, and how can they be mitigated during scale-up?

- Methodological Answer : Challenges include low solubility in polar solvents and co-elution of byproducts. Solutions:

- Use mixed solvents (e.g., DCM/methanol) for recrystallization.

- Preparative HPLC with gradient elution (10–90% acetonitrile) for gram-scale purification.

- Solubility enhancement via salt formation (e.g., hydrochloride salt) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.